

# Camizestrant: A New Frontier in ER+ Breast Cancer Treatment - Combination vs. Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Camizestrant |           |
| Cat. No.:            | B1654347     | Get Quote |

A comprehensive analysis of clinical trial data on the next-generation oral SERD, **camizestrant**, reveals promising outcomes in both combination and monotherapy settings for patients with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer. This guide provides a detailed comparison of the efficacy and safety of **camizestrant**, supported by experimental data and protocol outlines from key clinical trials.

**Camizestrant** is an investigational, orally administered selective estrogen receptor degrader (SERD) that functions as a complete antagonist of the estrogen receptor (ER), blocking ER-mediated signaling and inducing its degradation.[1][2] This dual mechanism of action aims to provide a more profound and durable inhibition of the estrogen signaling pathways that drive the majority of breast cancers.[1] Clinical trials have evaluated **camizestrant** as both a monotherapy and in combination with CDK4/6 inhibitors, demonstrating its potential to overcome resistance to standard endocrine therapies.[3]

### **Quantitative Analysis of Clinical Outcomes**

The efficacy of **camizestrant** has been primarily evaluated in the SERENA series of clinical trials. The SERENA-2 Phase II trial compared **camizestrant** monotherapy to the current standard-of-care SERD, fulvestrant, while the SERENA-1 Phase I trial explored its use in combination with three approved CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib.[4] [5][6]



#### **Camizestrant Monotherapy vs. Fulvestrant (SERENA-2)**

The SERENA-2 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with **camizestrant** compared to fulvestrant.[7][8]

| Outcome Metric                             | Camizestrant (75<br>mg) | Camizestrant (150<br>mg) | Fulvestrant (500<br>mg) |
|--------------------------------------------|-------------------------|--------------------------|-------------------------|
| Median PFS (Overall)                       | 7.2 months[5]           | 7.7 months[5]            | 3.7 months[5]           |
| Hazard Ratio (vs.<br>Fulvestrant)          | 0.58 (P=0.0124)[5]      | 0.67 (P=0.0161)[5]       | -                       |
| Median PFS (Prior<br>CDK4/6i)              | 5.5 months[5]           | 3.8 months[5]            | 2.1 months[5]           |
| Objective Response<br>Rate (ORR)           | 15.7%[5]                | 20.0%[5]                 | 11.8%[5]                |
| Clinical Benefit Rate<br>(CBR) at 24 weeks | 47.3%[5]                | 49.3%[5]                 | 39.1%[6]                |

# Camizestrant in Combination with CDK4/6 Inhibitors (SERENA-1)

The SERENA-1 trial established the safety and tolerability of **camizestrant** in combination with CDK4/6 inhibitors and showed encouraging anti-tumor activity in a heavily pretreated patient population.[4][9]



| Combination<br>Therapy        | Median PFS           | Objective<br>Response Rate<br>(ORR) | Clinical Benefit<br>Rate (CBR) at 24<br>weeks |
|-------------------------------|----------------------|-------------------------------------|-----------------------------------------------|
| Camizestrant + Abemaciclib    | 10.8 months[10]      | 34.1%[10]                           | 54.9%[10]                                     |
| Camizestrant +<br>Palbociclib | 4.6 months[10]       | 9.7%[10]                            | 43.6%[10]                                     |
| Camizestrant + Ribociclib     | 8.1 months[10]       | 14.3%[10]                           | 52.5%[10]                                     |
| Overall Combination           | 7.4 months[4][9][10] | -                                   | 49.5%[4][10]                                  |

## **Signaling Pathway and Mechanism of Action**

**Camizestrant**'s therapeutic effect is rooted in its potent and direct targeting of the estrogen receptor. In ER+ breast cancer, the binding of estrogen to its receptor triggers a signaling cascade that promotes tumor cell proliferation and survival.[3] **Camizestrant** disrupts this pathway through a dual mechanism.[1]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Camizestrant | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is Camizestrant used for? [synapse.patsnap.com]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer The ASCO Post [ascopost.com]
- 7. Camizestrant significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 8. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Camizestrant: A New Frontier in ER+ Breast Cancer Treatment - Combination vs. Monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654347#camizestrant-combination-therapy-versus-monotherapy-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com